2-ethynyl-1-methyl-1H-indole
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Overview
Description
2-ethynyl-1-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-1-methyl-1H-indole typically involves the alkylation of indole derivatives. One common method is the Sonogashira coupling reaction, where an ethynyl group is introduced to the indole ring. This reaction usually requires a palladium catalyst and copper co-catalyst in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-ethynyl-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce halogen or nitro groups to the indole ring .
Scientific Research Applications
2-ethynyl-1-methyl-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethynyl-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the indole ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole: Lacks the ethynyl group, resulting in different chemical properties.
2-ethynyl-1H-indole: Similar structure but without the methyl group, affecting its reactivity and biological activity.
Uniqueness
2-ethynyl-1-methyl-1H-indole is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85094-87-7 |
---|---|
Molecular Formula |
C11H9N |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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